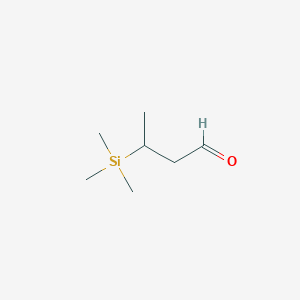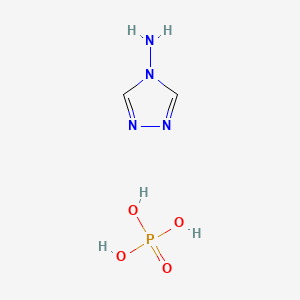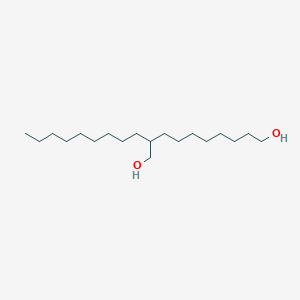
3-Formylrifamycin SV O-(2-butenyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylrifamycin SV O-(2-butenyl)oxime: is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications, which enhance its efficacy and stability. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV O-(2-butenyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-butenyl)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The process involves:
Step 1: Formation of 3-formylrifamycin SV from rifamycin S.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs .
化学反応の分析
Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .
Medicine: Medically, this compound is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .
作用機序
3-Formylrifamycin SV O-(2-butenyl)oxime exerts its effects by inhibiting bacterial RNA polymerase, an enzyme crucial for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication . This mechanism is similar to other rifamycin derivatives but with enhanced efficacy due to its structural modifications .
類似化合物との比較
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifamycin S: The precursor to many rifamycin derivatives, including 3-Formylrifamycin SV.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Uniqueness: 3-Formylrifamycin SV O-(2-butenyl)oxime is unique due to its oxime modification, which enhances its stability and efficacy compared to other rifamycin derivatives. This modification allows for better binding to bacterial RNA polymerase and improved antibacterial activity .
特性
CAS番号 |
41887-54-1 |
|---|---|
分子式 |
C42H54N2O13 |
分子量 |
794.9 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1 |
InChIキー |
XYOBOMQKFBXUHF-BDRVZWLDSA-N |
異性体SMILES |
C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
正規SMILES |
CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


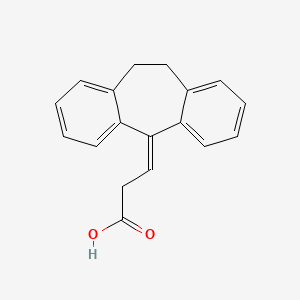
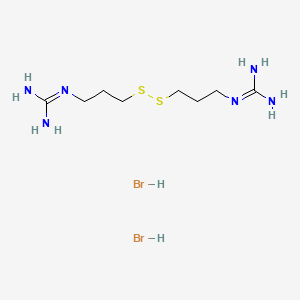
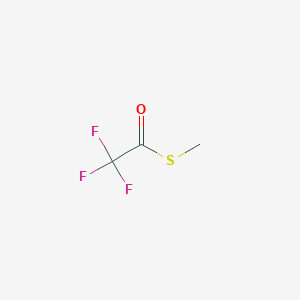

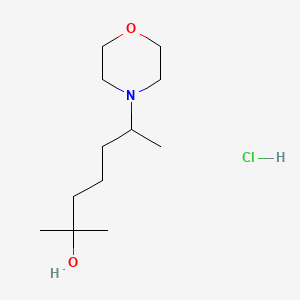
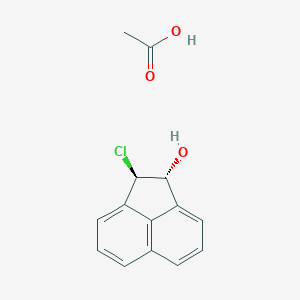
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
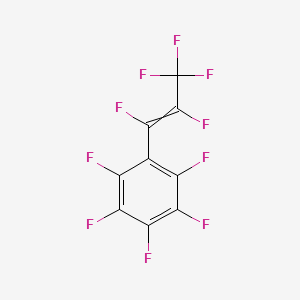
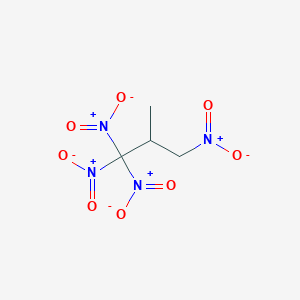
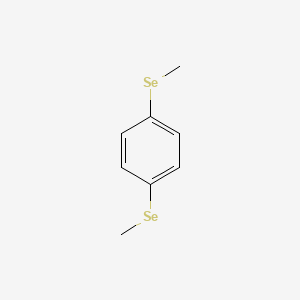
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
